molecular formula C5H9F3N2O4S B2542884 2-(methyl(N-(2,2,2-trifluoroethyl)sulfamoyl)amino)acetic acid CAS No. 1593054-77-3

2-(methyl(N-(2,2,2-trifluoroethyl)sulfamoyl)amino)acetic acid

Cat. No.: B2542884
CAS No.: 1593054-77-3
M. Wt: 250.19
InChI Key: ZVDAADIBDWCWSA-UHFFFAOYSA-N
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Description

2-(methyl(N-(2,2,2-trifluoroethyl)sulfamoyl)amino)acetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoroethyl group, which imparts distinct chemical and physical characteristics, making it valuable in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methyl(N-(2,2,2-trifluoroethyl)sulfamoyl)amino)acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of methylamine with 2,2,2-trifluoroethylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with glycine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(methyl(N-(2,2,2-trifluoroethyl)sulfamoyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(methyl(N-(2,2,2-trifluoroethyl)sulfamoyl)amino)acetic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of trifluoroethylated compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(methyl(N-(2,2,2-trifluoroethyl)sulfamoyl)amino)acetic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate
  • N-methyl-N-(2,2,2-trifluoroethyl)nitrous amide
  • N-2,2,2-Trifluoroethylisatin ketimines

Uniqueness

Compared to similar compounds, 2-(methyl(N-(2,2,2-trifluoroethyl)sulfamoyl)amino)acetic acid stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. The presence of both the trifluoroethyl and sulfonamide groups allows for diverse applications and interactions that are not observed in other related compounds.

Properties

IUPAC Name

2-[methyl(2,2,2-trifluoroethylsulfamoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2O4S/c1-10(2-4(11)12)15(13,14)9-3-5(6,7)8/h9H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDAADIBDWCWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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